physicochemical properties of 5-ethyl-1H-pyrrole-2-carboxylic acid
physicochemical properties of 5-ethyl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrrole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (CAS: 630128-54-0), a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrrole-2-carboxylic acid scaffold is a recurring motif in numerous natural products and pharmacologically active agents.[1][2][3] Understanding the fundamental properties such as acidity (pKa), solubility, and lipophilicity (LogP) is paramount for predicting its behavior in biological systems and for rational drug design. This document consolidates available computed data, outlines authoritative, step-by-step experimental protocols for the empirical determination of these key parameters, and discusses the anticipated spectroscopic profile of the molecule. Our objective is to furnish researchers with both a summary of known information and a practical framework for generating the critical data required for advanced research and development.
Chemical Identity and Core Properties
5-ethyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, an aromatic five-membered heterocycle. The presence of both a carboxylic acid group and an ethyl substituent dictates its chemical reactivity and physical behavior. The carboxylic acid moiety serves as a hydrogen bond donor and acceptor, while the ethyl group enhances its lipophilicity compared to its parent compound, pyrrole-2-carboxylic acid.
Diagram: Chemical Structure of 5-ethyl-1H-pyrrole-2-carboxylic acid
Caption: 2D structure of 5-ethyl-1H-pyrrole-2-carboxylic acid.
The foundational properties of this molecule are summarized in the table below. It is critical to note that while some properties are calculated from its structure, key experimental values are not yet reported in public literature.
| Property | Value / Data | Source |
| IUPAC Name | 5-ethyl-1H-pyrrole-2-carboxylic acid | PubChem[4] |
| CAS Number | 630128-54-0 | PubChem[4] |
| Molecular Formula | C₇H₉NO₂ | PubChem[4] |
| Molecular Weight | 139.15 g/mol | PubChem[4] |
| Canonical SMILES | CCC1=CC=C(N1)C(=O)O | PubChem[4] |
| InChI Key | ZUSDXYWZVXGILO-UHFFFAOYSA-N | PubChem[4] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | Not determined experimentally | - |
| Aqueous Solubility | Not determined experimentally | - |
| LogP (Computed) | 1.4 (XLogP3) | PubChem[4] |
Acidity and Ionization (pKa)
Scientific Rationale: The acid dissociation constant (pKa) is a critical parameter in drug development. It governs the extent of a molecule's ionization at a given pH, which directly influences its aqueous solubility, membrane permeability, and interaction with biological targets. For an acidic compound like 5-ethyl-1H-pyrrole-2-carboxylic acid, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form.
Experimental Protocol: pKa Determination by Potentiometric Titration (OECD 112)
This method is a robust and widely accepted approach for determining the pKa of ionizable substances.[5][6] It involves titrating a solution of the compound with a strong base and monitoring the pH change.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of 5-ethyl-1H-pyrrole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the solution in a thermostatted vessel maintained at 25 ± 0.5 °C and use a magnetic stirrer for gentle agitation.
-
Titration: Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point (the point at which half of the acid has been neutralized). Advanced analysis involves calculating the first derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point.
Diagram: Workflow for pKa Determination
Caption: Potentiometric titration workflow for pKa measurement.
Solubility
Scientific Rationale: Solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[7][8] Determining solubility in aqueous and relevant biorelevant media is a cornerstone of pre-formulation studies.
Experimental Protocol: Equilibrium Solubility via Saturation Shake-Flask Method (USP <1236> / OECD 105)
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It measures the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.
Methodology:
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Preparation: Add an excess amount of solid 5-ethyl-1H-pyrrole-2-carboxylic acid to several vials containing the test solvent (e.g., purified water, phosphate buffer pH 7.4). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the undissolved solid settle. Alternatively, centrifuge the samples at the same temperature to separate the solid from the supernatant.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Verification: It is essential to confirm that true equilibrium was reached. This can be done by approaching equilibrium from both supersaturated and unsaturated states or by ensuring the measured concentration does not change with a longer incubation time.
Diagram: Workflow for Shake-Flask Solubility Assay
Caption: Standard workflow for the saturation shake-flask method.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) is used for ionizable compounds and is pH-dependent.
The computed XLogP3 value of 1.4 suggests moderate lipophilicity.[4] However, experimental verification is essential for accuracy.
Experimental Protocol: LogP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquid phases.[9][10]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH, typically 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Prepare a stock solution of 5-ethyl-1H-pyrrole-2-carboxylic acid in one of the phases (e.g., n-octanol). Add a known volume of this stock solution to a vial containing a known volume of the other phase.
-
Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 2-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
Diagram: Workflow for Shake-Flask LogP Determination
Caption: Workflow for experimental LogP determination.
Anticipated Spectroscopic Profile
While specific experimental spectra for 5-ethyl-1H-pyrrole-2-carboxylic acid are not widely available, its structural features allow for the prediction of key spectroscopic characteristics based on data from analogous compounds like pyrrole-2-carboxylic acid.[11][12]
-
¹H NMR:
-
Pyrrole Protons: Two distinct signals are expected in the aromatic region (approx. 6.0-7.0 ppm) for the two protons on the pyrrole ring.
-
Ethyl Group: A quartet (approx. 2.5-3.0 ppm) for the -CH₂- group and a triplet (approx. 1.2-1.5 ppm) for the -CH₃ group.
-
N-H Proton: A broad singlet, typically in the range of 8.0-12.0 ppm, which may exchange with D₂O.
-
Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm), which will also exchange with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (approx. 160-175 ppm).
-
Pyrrole Carbons: Four distinct signals for the carbons of the pyrrole ring are expected in the aromatic region (approx. 110-140 ppm).
-
Ethyl Carbons: Two signals in the upfield region for the -CH₂- and -CH₃ carbons.
-
-
Mass Spectrometry (MS):
-
The expected exact mass is 139.0633 g/mol .[4] In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent ion at [M-H]⁻ = 138.0561 in negative mode or [M+H]⁺ = 140.0706 in positive mode.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range.
-
N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band from the carbonyl of the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.
-
Conclusion
5-ethyl-1H-pyrrole-2-carboxylic acid is a compound with significant potential as a building block in pharmaceutical and chemical research. This guide has synthesized the available computational data and provided a detailed, authoritative framework for the experimental determination of its most critical physicochemical properties: pKa, solubility, and lipophilicity. The outlined protocols, grounded in internationally recognized standards from the USP and OECD, provide a clear path for researchers to generate the robust empirical data necessary for advancing their work. The successful application of these methodologies will enable a deeper understanding of the molecule's behavior, facilitating its use in drug discovery, formulation development, and beyond.
References
- Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). Pharma World K.
- USP-NF. (2016). <1236> Solubility Measurements.
- USP-NF. (2016). <1236> Solubility Measurements (Alternative Link).
- PubChem. (2025). 5-Ethyl-1H-pyrrole-2-carboxylic acid.
- OECD. (n.d.). Test No. 112: Dissociation Constants in Water.
- OECD. (n.d.). Test No. 112: Dissociation Constants in Water (Alternative Link).
- Encyclopedia.pub. (2022).
- MedchemExpress.com. (n.d.).
- WuXi AppTec DMPK. (2023).
- PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Biological Magnetic Resonance Bank.
- OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Water Solubility.
- Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
- NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology.
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